Diethoxymethane

Catalog No.
S1894538
CAS No.
462-95-3
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethoxymethane

CAS Number

462-95-3

Product Name

Diethoxymethane

IUPAC Name

ethoxymethoxyethane

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-3-6-5-7-4-2/h3-5H2,1-2H3

InChI Key

KLKFAASOGCDTDT-UHFFFAOYSA-N

SMILES

CCOCOCC

Canonical SMILES

CCOCOCC

Diethoxymethane, with the chemical formula C5_5H12_{12}O2_2, is a colorless, volatile liquid that possesses a pleasant odor. It is classified as an acetal and is primarily used as a solvent and chemical intermediate in various organic synthesis reactions. Diethoxymethane has a molecular weight of approximately 104.15 g/mol and is known for its stability under alkaline conditions, although it can be cleaved by strong acids, resulting in the formation of formaldehyde and ethanol . Its flash point is below 10°F, indicating high flammability, and it is soluble in water .

, primarily as a solvent or reagent. It can undergo:

  • Decomposition: In acidic environments, diethoxymethane breaks down into formaldehyde and ethanol .
  • Ethoxymethylation: It acts as an ethoxymethylating agent for alcohols and phenols, facilitating the formation of ethers .
  • Organolithium Chemistry: It serves as a solvent for reactions involving organolithium reagents, enhancing reaction efficiency
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  • Fuel Additive: Incorporated into formulations to enhance performance characteristics .
  • Substitute Solvent: Used as an alternative to dichloromethane and toluene in specific reactions involving phase transfer catalysts .

Interaction studies involving diethoxymethane primarily focus on its reactivity with other chemicals. Its incompatibility with strong oxidizing agents and acids poses risks during handling and storage . Additionally, the formation of explosive mixtures with air under certain conditions necessitates careful management of its vapors.

Several compounds share structural or functional similarities with diethoxymethane. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
DimethoxyethaneC4_4H10_10O2_2Commonly used as a solvent; less flammable than diethoxymethane.
MethylalC4_4H10_10OSimilar applications; less stable under acidic conditions.
EthylalC6_6H14_14OUsed in similar applications; higher boiling point.

Uniqueness of Diethoxymethane

Diethoxymethane stands out due to its dual functionality as both a solvent and a chemical intermediate, along with its favorable stability under alkaline conditions compared to other similar compounds. Its ability to act as an ethoxymethylating agent further differentiates it from alternatives like methylal.

  • IUPAC Name: 1,1-Diethoxyethane
  • Common Synonyms: Ethylal, formaldehyde diethyl acetal, diethylformal.
  • CAS Registry Number: 462-95-3.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular Formula$$ \text{C}5\text{H}{12}\text{O}_2 $$
Molecular Weight104.15 g/mol
Boiling Point88°C
Density (20°C)0.8319 g/cm³
Melting Point-66.5°C

The compound’s low affinity for water (solubility: 91 g/L at 20°C) and ability to form azeotropes with ethanol and water make it distinct among ethers. Its stability under basic conditions and resistance to peroxide formation further differentiate it from traditional solvents like tetrahydrofuran (THF).

Historical Development and Discovery

Diethoxymethane’s synthesis was first reported in the early 20th century, though systematic studies emerged later. Initial production methods involved acid-catalyzed reactions between formaldehyde and ethanol, as described in mid-20th-century patents. For example, U.S. Patent 4,740,273 (1988) detailed a purification process using azeotropic distillation to isolate DEM from ethanol-water mixtures.

Milestones in Production Techniques

  • Early Methods: Labor-intensive dehydration of ethanol-formaldehyde mixtures with sulfuric acid, yielding low purity.
  • Catalytic Advances: Introduction of dual-catalyst systems in the 1980s enabled simultaneous methanol synthesis and dehydration, improving efficiency.
  • Sustainable Routes: Modern approaches utilize lignocellulosic biomass or biogas, aligning with green chemistry principles.

Table 2: Evolution of Industrial Synthesis

EraMethodKey Innovation
1950–1980H₂SO₄-catalyzed dehydrationBasic equilibrium-driven processes
1980–2000Azeotropic distillationPurity >99% via solvent separation
Post-2000Biomass gasificationCarbon-neutral production routes

The European Union’s inclusion of BioDME (a DEM derivative) in its 2030 biofuel strategy underscores its growing industrial relevance.

Role in Modern Chemical Research

Diethoxymethane has emerged as a versatile solvent and reagent, particularly in organometallic and catalytic applications.

Solvent Applications

  • Organolithium Reactions: DEM’s stability with strong bases (e.g., Grignard reagents) avoids side reactions common in THF.
  • Phase-Transfer Catalysis: Replaces dichloromethane in biphasic systems due to low water miscibility.
  • High-Temperature Processes: With a flash point of -5°C, DEM is safer than volatile alternatives in continuous-flow reactors.

Synthetic Utility

  • Ethoxymethylation: DEM serves as an ethoxymethylating agent for alcohols and amines, offering milder conditions than formaldehyde.
  • Carbonylation Substrate: In palladium-catalyzed reactions, DEM forms α-ethoxy ketones, expanding access to chiral intermediates.

Combustion Research

Recent studies highlight DEM’s potential as a biohybrid fuel:

  • Laminar Burning Velocity: 34–38 cm/s at 1 bar, comparable to gasoline.
  • Emission Reduction: DEM’s oxygenated structure suppresses soot precursors (e.g., acetylene) by 40–60% relative to diesel.

Table 3: DEM in Combustion Studies

PropertyDEM ValueReference Fuel (Diesel)
Soot Precursor Reduction40–60%Baseline
Ignition Delay (1 bar)2.1 ms1.8 ms
Adiabatic Flame Temp2140 K2250 K

These properties position DEM as a candidate for next-generation compression-ignition engines.

Physical Description

Diethoxymethane appears as a colorless volatile liquid with an agreeable odor. Less dense than water. Vapors heavier than air. May be narcotic in high concentrations. Used as a solvent and in the manufacture of cosmetics.
Liquid

XLogP3

0.8

Boiling Point

88.0 °C

LogP

0.84 (LogP)

Melting Point

-66.5 °C

UNII

56IT408V5Y

GHS Hazard Statements

Aggregated GHS information provided by 206 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (21.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (21.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (26.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

34.10 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

462-95-3

Wikipedia

Diethoxymethane

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Ethane, 1,1'-[methylenebis(oxy)]bis-: ACTIVE

Dates

Modify: 2023-08-16

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